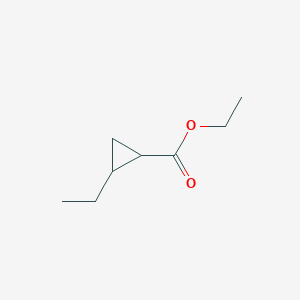![molecular formula C8H15NO B044406 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 123371-78-8](/img/structure/B44406.png)
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane, also known as EMA-H, is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. EMA-H is a member of the tropane alkaloid family and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have antinociceptive effects, meaning that it can reduce pain sensitivity. It has also been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders. Additionally, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have anticonvulsant and neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to bind to the dopamine transporter, preventing the reuptake of dopamine and increasing its availability in the brain. This may contribute to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitters, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. It is also soluble in a range of solvents, making it easy to work with. However, the low yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane can make it challenging to obtain sufficient quantities for experiments, and the synthesis process requires careful optimization to achieve a high yield.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. One area of interest is the development of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane and its effects on neurotransmitter systems and ion channels.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 1-methyl-3-oxo-7-azabicyclo[4.1.0]heptane, which is then reacted with ethylmagnesium bromide to produce 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. The yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is typically low, and the process requires careful optimization to achieve a high yield.
Propiedades
Número CAS |
123371-78-8 |
|---|---|
Nombre del producto |
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO/c1-3-8-6-9(2)5-4-7(8)10-8/h7H,3-6H2,1-2H3 |
Clave InChI |
KZDCJZFPMBCXEG-UHFFFAOYSA-N |
SMILES |
CCC12CN(CCC1O2)C |
SMILES canónico |
CCC12CN(CCC1O2)C |
Sinónimos |
7-Oxa-3-azabicyclo[4.1.0]heptane, 1-ethyl-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



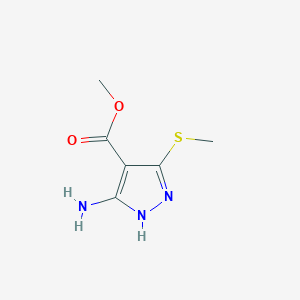
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
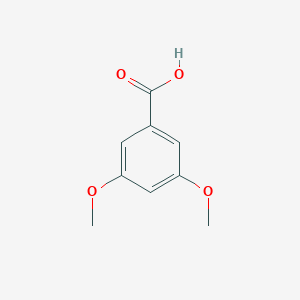

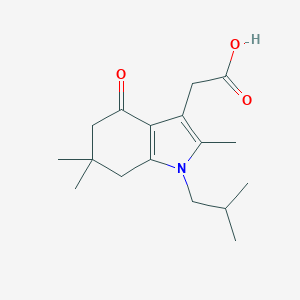
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
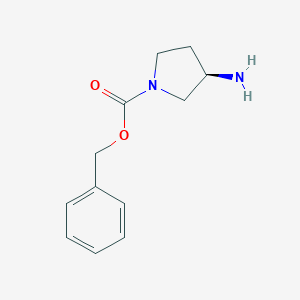
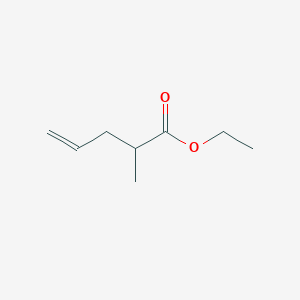
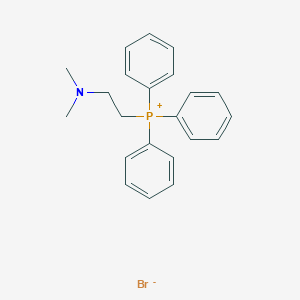
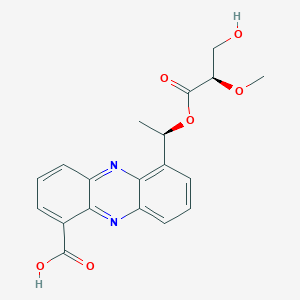
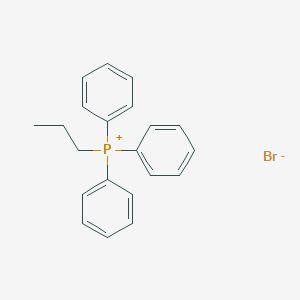
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
